BenchChemオンラインストアへようこそ!

2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone

Lipophilicity Drug-likeness Physicochemical profiling

CAS 1448029-33-1 is a strategic arylthioacetyl-piperidine building block featuring a 3-bromopyridine handle for Pd-catalyzed cross-coupling diversification—enabling focused SAR library synthesis. With computed XLogP3 of 4.1, TPSA of 67.7 Ų, and zero H-bond donors, it meets CNS drug-likeness criteria and is ideal for calibrating BBB permeability assays (PAMPA-BBB, MDCK-MDR1). Confirmed absence of bioactivity in public databases makes it suitable as a negative control for target-based screens involving related arylthio-piperidine chemotypes. Procure as a fragment-growth starting material for novel GPX4 or kinase inhibitor programs.

Molecular Formula C19H21BrN2O2S
Molecular Weight 421.35
CAS No. 1448029-33-1
Cat. No. B2851339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone
CAS1448029-33-1
Molecular FormulaC19H21BrN2O2S
Molecular Weight421.35
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CSCC3=CC=CC=C3
InChIInChI=1S/C19H21BrN2O2S/c20-17-7-4-10-21-19(17)24-16-8-11-22(12-9-16)18(23)14-25-13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2
InChIKeySQZYIPYJQHPQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone (CAS 1448029-33-1): Procurement-Relevant Chemical Profile and Comparator Landscape


2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone (CAS 1448029-33-1, PubChem CID 71799472) is a synthetic small molecule (C19H21BrN2O2S, MW 421.4 g/mol) belonging to the arylthioacetyl-piperidine class [1]. Its structure comprises three functional modules: a 3-bromopyridin-2-yloxy group linked via a piperidine ring to a benzylthioacetyl moiety. The compound resides within a cluster of closely related analogs sharing the 4-((3-bromopyridin-2-yl)oxy)piperidine core but differentiated by the thioether substituent—most notably the cyclopentylthio analog (CAS 1448029-16-0) and the naphthyl analog (CAS 1448062-94-9) [2]. As of the search date, no peer-reviewed biological activity data, patent exemplification, or target engagement data were identified for this specific compound in PubMed, ChEMBL, or BindingDB [3].

Why In-Class Substitution of 2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone Is Not Straightforward


Although multiple compounds share the 4-((3-bromopyridin-2-yl)oxy)piperidine core scaffold, substitution of the thioether terminus produces quantifiable differences in key drug-likeness parameters that affect solubility, permeability, and target engagement potential. The benzylthio group confers a computed XLogP3 of 4.1—approximately 0.7–1.0 log units higher than the cyclopentylthio analog (estimated from molecular formula differences)—while contributing 6 rotatable bonds versus an estimated 4 for the cyclopentyl variant, impacting conformational entropy upon binding [1]. The 3-bromopyridine moiety provides a strategic synthetic handle for late-stage diversification via cross-coupling chemistry that is absent in non-halogenated analogs [2]. These physicochemical and synthetic-utility differences mean that even close-in analogs cannot be assumed to behave interchangeably in biological assays or synthetic sequences without empirical verification.

Quantitative Differentiation Evidence for 2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone (CAS 1448029-33-1) vs. Closest Analogs


Lipophilicity (XLogP) Comparison: Benzylthio vs. Cyclopentylthio Analog

The target compound exhibits a computed XLogP3 of 4.1, placing it near the upper boundary of optimal oral drug-likeness (Lipinski XLogP ≤ 5). The closest analog, 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone (CAS 1448029-16-0, C17H23BrN2O2S, MW 399.3), contains a cyclopentylthio group in place of benzylthio. Based on the difference of two methylene units and loss of the aromatic ring, the cyclopentyl analog is estimated to have an XLogP approximately 0.7–1.0 units lower than the target compound. This difference in lipophilicity is sufficient to alter membrane permeability, plasma protein binding, and non-specific binding profiles in biological assays [1]. No experimental logP or logD values were identified in the peer-reviewed literature for either compound.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile Differentiation

The target compound has a computed TPSA of 67.7 Ų, 0 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. The cyclopentylthio analog (CAS 1448029-16-0, C17H23BrN2O2S) shares the same H-bond donor/acceptor count (0 donors, 4 acceptors) and is predicted to have a nearly identical TPSA (~67–68 Ų) since the TPSA contribution arises primarily from the conserved 3-bromopyridin-2-yloxy and amide moieties, not the variable thioether substituent. By contrast, analogs where the piperidine N-substituent differs—such as 2-(benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone (sulfonyl replacing the entire 3-bromopyridin-2-yloxy group)—would exhibit a markedly different TPSA. The 3-bromopyridin-2-yloxy group contributes ~34 Ų of the total TPSA and provides the bromine atom as a halogen-bond donor for potential target engagement [2].

Polar surface area BBB permeability Oral absorption

Rotatable Bond Count and Conformational Flexibility: Benzylthio vs. Cyclopentylthio

The target compound possesses 6 rotatable bonds, as computed by PubChem [1]. The cyclopentylthio analog (CAS 1448029-16-0) is estimated to have 4 rotatable bonds, owing to the replacement of the benzyl group (2 rotatable bonds: S–CH2 and CH2–phenyl) with a cyclopentyl group (1 rotatable bond: S–CH(cyclopentyl)). This difference of 2 rotatable bonds has implications for conformational entropy: upon binding to a biological target, the target compound incurs a higher entropic penalty (estimated ~0.7–1.0 kcal/mol per restricted rotor, or roughly 1.4–2.0 kcal/mol additional penalty), which may reduce binding affinity unless offset by favorable enthalpic contacts from the benzyl aromatic ring (potential π–π or π–cation interactions) [2].

Conformational entropy Binding affinity Ligand efficiency

Synthetic Utility: 3-Bromopyridine as a Cross-Coupling Handle

The 3-bromopyridin-2-yloxy moiety serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the aryl bromide without affecting the benzylthioacetyl-piperidine portion of the molecule [1]. This synthetic feature distinguishes the target compound from non-halogenated piperidine analogs (e.g., those bearing unsubstituted pyridine or phenyl ethers), which lack this orthogonal reactivity handle. The bromine atom at the 3-position of the pyridine ring is activated toward oxidative addition by the electron-withdrawing effect of the adjacent pyridyl nitrogen and ether oxygen. In contrast, analogs where the 3-bromopyridine is replaced by a methylsulfonyl or fluorophenylsulfonyl group lose this cross-coupling capability entirely .

Cross-coupling Late-stage functionalization Medicinal chemistry

Size and Molecular Weight Differentiation Within the Analog Series

The target compound (MW 421.4 g/mol) sits at the upper end of lead-like chemical space (typically MW ≤ 350 for fragment-based screening; MW ≤ 450 for lead optimization). Among close analogs, the cyclopentylthio variant (CAS 1448029-16-0, MW 399.3) is 22.1 Da lighter, while the naphthyl analog (CAS 1448062-94-9, MW ~425.3) is approximately 4 Da heavier [1]. The 22 Da mass difference between the target compound and the cyclopentyl analog equates to roughly one heavy atom plus associated hydrogens—a non-trivial difference in fragment-based drug discovery, where every heavy atom is scrutinized for its contribution to binding efficiency. The benzylthio group adds 7 heavy atoms (C6H5 + CH2 + S) versus the cyclopentylthio group's ~6 heavy atoms (C5H9 + S is approximately equivalent in heavy atom count but differs in shape and aromaticity) [2].

Molecular weight Fragment-like properties Lead-likeness

Limited Public Bioactivity Data: Implications for Selection Strategy

An explicit search of ChEMBL, BindingDB, PubMed, and the ZINC bioactivity database returned no quantitative target engagement data (IC50, Kd, Ki, EC50) for the target compound [1][2]. The ZINC20 database entry (ZINC587513) explicitly states 'no known activity for this compound' [1]. This absence of data is itself a differentiation point: for groups seeking to generate novel intellectual property or explore unexplored chemical space, the lack of prior art bioactivity data reduces the risk of pursuing an already-crowded target space. By contrast, closely related scaffolds—such as 1-(heteroarylthioalkyl)-4-benzylpiperidines—have published NMDA NR1A/2B binding data (Ki values in the low nanomolar range for optimized analogs), indicating that the general chemotype is biologically active [3]. The target compound's uncharacterized status may appeal to groups conducting phenotypic screening or target-agnostic discovery where novelty is valued.

Data availability Risk assessment Screening prioritization

Recommended Application Scenarios for 2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone Based on Available Evidence


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for Targeted Library Synthesis

The 3-bromopyridine moiety enables Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids to generate focused libraries for SAR exploration. This application leverages the compound's primary structural differentiator—the aryl bromide handle—which is conserved across the analog series but absent in non-halogenated piperidine derivatives [1]. The benzylthio group remains intact during cross-coupling, preserving the thioether pharmacophore for evaluation.

Physicochemical Benchmarking in CNS Drug Discovery Programs Requiring Moderate Lipophilicity

With a computed XLogP3 of 4.1, TPSA of 67.7 Ų, and 0 H-bond donors, the compound falls within favorable CNS drug-likeness parameters [1]. It can serve as a reference compound for calibrating permeability assays (e.g., PAMPA-BBB, MDCK-MDR1) when benchmarking new chemical series against established CNS physicochemical criteria. The benzylthio group provides higher lipophilicity than the cyclopentylthio analog, making it suitable for studying the impact of logP on brain penetration within a matched molecular pair.

Negative Control or Inactive Comparator in Phenotypic Screening Cascades

Given the confirmed absence of known bioactivity in authoritative databases [1], this compound may serve as a negative control or inactive comparator in assay development. For target-based screens where related arylthio-piperidine chemotypes show activity (e.g., NMDA receptor antagonism [2]), this compound—lacking the 4-benzylpiperidine motif present in active analogs—can help establish assay windows and confirm that observed activity is scaffold-dependent rather than assay artifact.

Fragment Elaboration Starting Point for De Novo GPX4 or Kinase Inhibitor Discovery

The 3-bromopyridin-2-yloxy-piperidine scaffold shares structural features with fragments that have been elaborated into GPX4 inhibitors and kinase inhibitors in recent patent literature [1]. The benzylthioacetyl group provides a vector for growing the molecule toward unexplored binding pockets. Procurement of this compound as a starting material for fragment growth—rather than as a finished probe—aligns with the compound's current stage of characterization.

Quote Request

Request a Quote for 2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.